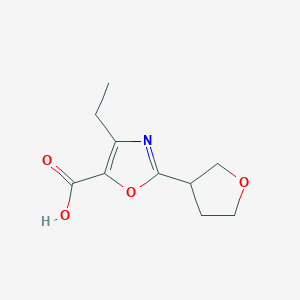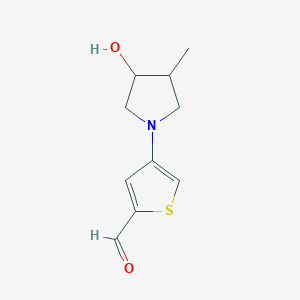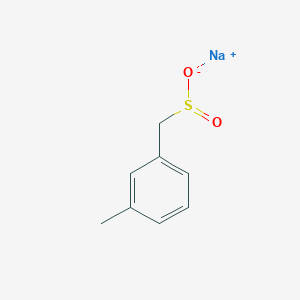
1-(2-Fluoroethyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Fluoroethyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of automated systems and optimized reaction conditions ensures consistent quality and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-2-methylpiperazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, in PET imaging, the compound can be radiolabeled with fluorine-18, allowing it to bind to specific biological targets and provide imaging contrast . The fluoroethyl group enhances its binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoroethyl)piperazine: Lacks the methyl group, which may affect its chemical properties and applications.
2-Methylpiperazine:
1-(2-Fluoroethyl)-4-methylpiperazine: Similar structure but with the methyl group at a different position, leading to variations in chemical behavior.
Uniqueness
1-(2-Fluoroethyl)-2-methylpiperazine is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C7H15FN2 |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-2-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,2-6H2,1H3 |
Clave InChI |
YTRUPIPZIGMBGC-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
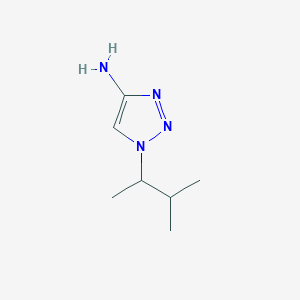

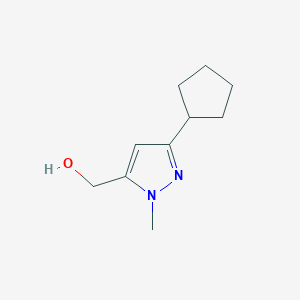

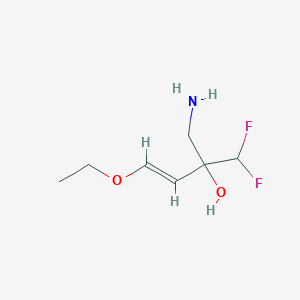

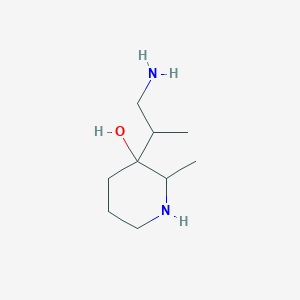
methanol](/img/structure/B13186406.png)
